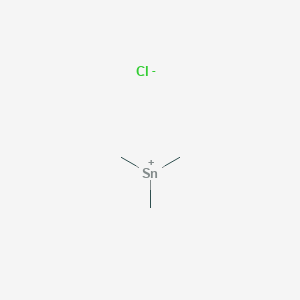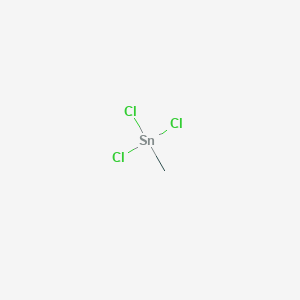
A-7 Hydrochloride
Overview
Description
A-7 Hydrochloride (A-7HCl) is an organic compound that has been studied extensively by scientists due to its potential applications in a wide range of scientific research. A-7HCl is a water-soluble, white crystalline solid with a molecular weight of 208 g/mol. It is a member of the pyridine family, and is a derivative of the compound pyridine-3-carboxylic acid. A-7HCl is a relatively stable compound that can be stored at room temperature and is highly soluble in water.
Scientific Research Applications
Antiparkinsonian Applications : A-7 shows potential as an antiparkinsonian drug. It does not significantly change coordination, explorative behavior, muscle tone, or aggression levels in rats but increases the pain threshold and spontaneous motor activity at a 40 mg/kg dose (Val'dman Ea, 2000). Additionally, it exhibits NMDA channel blocking activity, suggesting that its antiparkinsonian effect is related to this mechanism (M. V. Elshanskaia et al., 2001).
Anticancer Activity : Hydroxychloroquine, a related compound, and all-trans retinoic acid inhibit breast cancer cell growth and differentiation by regulating protein acetylation events in MCF-7 breast cancer cells (Rayhana Rahim & J. Strobl, 2009).
Antiradical Activity : The 4,7-dihydroxycoumarin derivative A-4OH exhibits antiradical activity against chloromethylperoxy radicals, with its activity mainly mediated by the Hydrogen Atom Transfer mechanism (Žiko B. Milanović et al., 2021).
Environmental Biotechnology : Alcaligenes sp. A 7-2 is effective in degrading 4-chlorophenol in municipal wastewater, indicating its potential use in wastewater treatment (F. Westmeier & H. Rehm, 1987).
Antidiabetic Activity : Compound 7d, a novel benzothiazole derivative, has demonstrated potent anti-diabetic activity and could be a promising drug for combating metabolic disorders in the future (Sunil Kumar et al., 2017).
Safety and Hazards
A-7 Hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
A-7 Hydrochloride is a calmodulin antagonist . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells. It is involved in many cellular processes such as inflammation, metabolism, apoptosis, muscle contraction, intracellular movement, short-term and long-term memory, nerve growth, and the immune response .
Mode of Action
As a calmodulin antagonist, it is believed tointeract with calmodulin , a protein that plays a crucial role in calcium signal transduction and mediates many calcium-dependent processes .
Biochemical Pathways
Calmodulin is involved in a variety of biochemical pathways, including the regulation of glycogen, sugar, and lipid metabolism .
Result of Action
This compound causes alterations in the subpopulation of CD44+CD24- in MDA-MB-231 cells . CD44 and CD24 are cell surface proteins involved in cell-cell interactions, cell adhesion, and migration. Alterations in these proteins can affect various cellular processes, including cell proliferation, differentiation, and survival .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
A-7 Hydrochloride interacts with calmodulin, a calcium-binding messenger protein . Calmodulin regulates a variety of biochemical reactions in the cell, including the activity of enzymes and ion channels . This compound acts as an antagonist, inhibiting the activity of calmodulin and thereby affecting these biochemical reactions .
Cellular Effects
This compound’s antagonistic action on calmodulin affects various cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it has been used in research on cancer, where it was found to affect subpopulations of CD44/CD24 immunophenotypes in breast cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to calmodulin and inhibiting its activity . This inhibition can lead to changes in gene expression and enzyme activation or inhibition, depending on the specific biochemical pathway involved .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is typically stored at -20°C, away from moisture and light . Its effects on cellular function can be observed over time in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in the calmodulin-dependent metabolic pathway . It interacts with calmodulin, affecting the activity of enzymes and other biomolecules in this pathway .
Transport and Distribution
Given its role as a calmodulin antagonist, it may interact with proteins involved in cellular transport and distribution .
Subcellular Localization
As a calmodulin antagonist, it is likely to be found wherever calmodulin is present in the cell .
properties
IUPAC Name |
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2S.ClH/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22;/h9-14,23H,1-8,15-16,22H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCAQBTSCRBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657036 | |
| Record name | N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79127-24-5 | |
| Record name | N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















